molecular formula C11H17NO2 B068661 (1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one CAS No. 165038-32-4

(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

Cat. No. B068661
M. Wt: 195.26 g/mol
InChI Key: IIRXFQFVVUAFGC-VHSKPIJISA-N
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Description

The compound is a spirocyclic compound, which means it has two rings that share only one atom. The spirocyclic system consists of an oxazolidine ring (a five-membered ring with nitrogen and oxygen) and a bicyclo[2.2.1]heptane ring (a fused ring system with seven carbon atoms). The compound also has two methyl groups attached to the spiro atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The oxazolidine ring introduces heteroatoms (nitrogen and oxygen), which can participate in hydrogen bonding and other polar interactions. The bicyclo[2.2.1]heptane ring system is rigid and can introduce steric effects .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present and the steric effects of the bicyclic system. The oxazolidine ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazolidine and bicyclo[2.2.1]heptane rings would likely make the compound quite rigid. The compound may also exhibit polarity due to the presence of the nitrogen and oxygen atoms .

Safety And Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The synthesis and study of spirocyclic and bicyclic compounds is an active area of research in organic chemistry. These compounds are often found in natural products and pharmaceuticals, so understanding their synthesis and properties is important for drug discovery and development .

properties

IUPAC Name

(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRXFQFVVUAFGC-VHSKPIJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C13COC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)[C@]13COC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424915
Record name ST51036382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

CAS RN

165038-32-4
Record name ST51036382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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